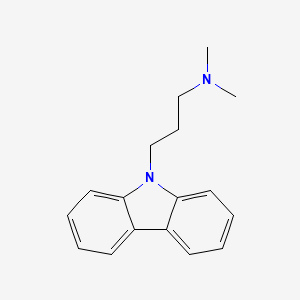
3-carbazol-9-yl-N,N-dimethylpropan-1-amine
Übersicht
Beschreibung
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is a derivative of carbazole, an aromatic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine typically involves the functionalization of the carbazole core. One common method is the N-alkylation of carbazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-carbazol-9-yl-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 9,9’-bicarbazyl and other oligomeric products.
Reduction: Corresponding reduced carbazole derivatives.
Substitution: N-substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-carbazol-9-yl-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-carbazol-9-yl-N,N-dimethylpropan-1-amine involves its interaction with molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound with similar structural features but lacking the dimethylamino propyl group.
N-vinyl carbazole: A derivative used in the production of polymers with photoconductive properties.
Poly(2,7-carbazole): A polymer with extended conjugation length and lower bandgap energy.
Uniqueness
3-carbazol-9-yl-N,N-dimethylpropan-1-amine is unique due to the presence of the dimethylamino propyl group, which enhances its solubility and reactivity. This functional group also imparts unique electronic properties, making it suitable for specific applications in optoelectronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
20811-26-1 |
|---|---|
Molekularformel |
C17H20N2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
3-carbazol-9-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H20N2/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
YSZTZAYSHQJVQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
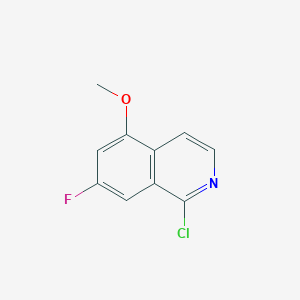
![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)
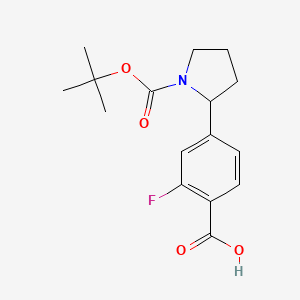
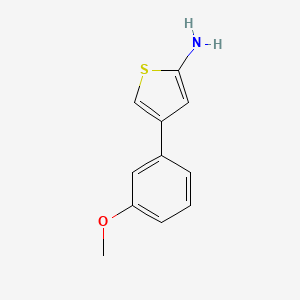
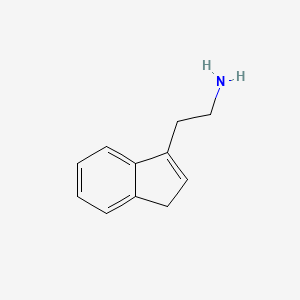

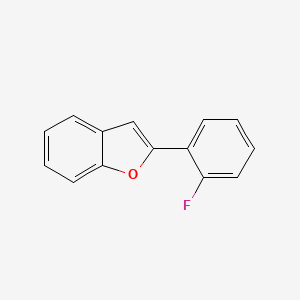
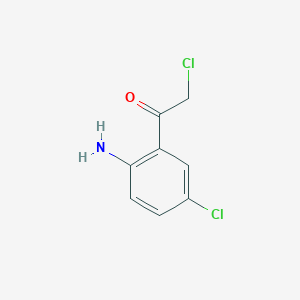
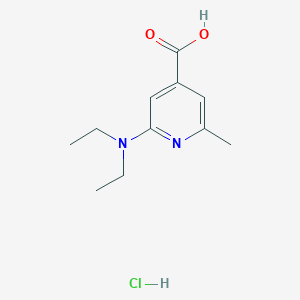
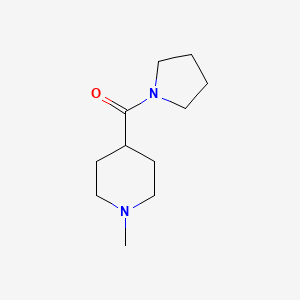
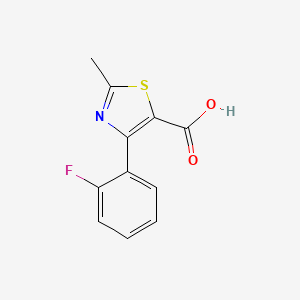
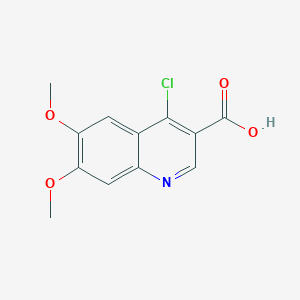

![3-bromothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B8786832.png)
